(2-Methyl-1,4-dioxan-2-yl)methanamine

Description

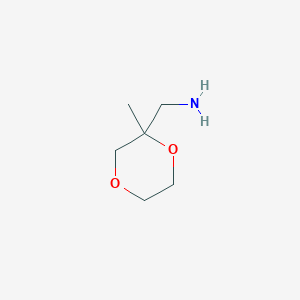

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,4-dioxan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(4-7)5-8-2-3-9-6/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRDYWVARZKFSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933688-77-8 | |

| Record name | (2-methyl-1,4-dioxan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of (2-Methyl-1,4-dioxan-2-yl)methanamine

The following guide details a robust, modular synthesis protocol for (2-Methyl-1,4-dioxan-2-yl)methanamine . This protocol prioritizes regiochemical control and scalability, utilizing a "Protected Hydroxymethyl" strategy to construct the quaternary center before installing the amine.

Executive Summary & Strategic Rationale

The synthesis of (2-Methyl-1,4-dioxan-2-yl)methanamine presents a specific challenge: constructing a 1,4-dioxane ring with a quaternary carbon at the 2-position while preserving a handle for amine installation.

Direct cyclization methods using epichlorohydrin derivatives often suffer from poor regioselectivity (yielding mixtures of dioxanes and dioxolanes) or polymerization. To ensure Scientific Integrity and Reproducibility , this guide advocates a Stepwise Williamson Cyclization Strategy .

Core Advantages of this Protocol:

-

Regiocontrol: Uses a specific epoxide ring-opening followed by a controlled intramolecular displacement to guarantee the 6-membered dioxane ring.

-

Scalability: Avoids high-pressure chemistry until the final reduction step.

-

Modularity: The intermediate alcohol allows for divergence into other derivatives (e.g., carboxylic acids or ethers) if required.

Retrosynthetic Analysis & Pathway

The most reliable disconnection isolates the dioxane ring formation from the amine installation. We utilize a benzyl-protected precursor to survive the basic cyclization conditions.

Figure 1: Retrosynthetic logic flow from protected epoxide precursor to final amine target.

Detailed Experimental Protocol

Stage 1: Scaffold Construction (Dioxane Ring Formation)

This stage establishes the 2,2-disubstituted 1,4-dioxane core.[1] We utilize the method of epoxide opening with ethylene glycol followed by intramolecular displacement, a strategy validated for similar building blocks [1].

Reagents:

-

Substrate: 2-Methyl-2-(benzyloxymethyl)oxirane (Prepared from methallyl alcohol via benzylation and epoxidation).

-

Nucleophile: Ethylene Glycol (Anhydrous).

-

Base: Sodium Hydride (60% dispersion in oil) or Sodium metal.

-

Cyclization Reagents: p-Toluenesulfonyl chloride (TsCl), Sodium Hydroxide (NaOH).

Step-by-Step Methodology:

-

Epoxide Opening:

-

Charge a flame-dried flask with anhydrous ethylene glycol (5.0 equiv).

-

Add Sodium (0.1 equiv) carefully to generate the glycolate in situ. Stir at 50°C until dissolved.

-

Add 2-Methyl-2-(benzyloxymethyl)oxirane (1.0 equiv) dropwise.

-

Heat to 100°C for 4-6 hours. Mechanism: The primary alkoxide attacks the less hindered carbon of the epoxide (regioselective opening).

-

Workup: Neutralize, extract with excess EtOAc to remove unreacted glycol, and concentrate. Yields the diol intermediate.[2][3][4]

-

-

Cyclization (The "Williamson" Step):

-

Dissolve the crude diol in THF (0.2 M).

-

Add NaOH (2.5 equiv) dissolved in minimal water (or use powdered KOH).

-

Cool to 0°C and add TsCl (1.1 equiv) dropwise.

-

Allow to warm to room temperature and stir for 12 hours.

-

Causality: TsCl selectively activates the primary alcohol (from the glycol unit). The tertiary alkoxide (formed by base) then performs an intramolecular SN2 attack to close the ring.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Product: 2-(Benzyloxymethyl)-2-methyl-1,4-dioxane .

-

Stage 2: Functional Group Interconversion (Amine Installation)

With the ring formed, the benzyl group is removed and the nitrogen introduced via an azide intermediate to avoid over-alkylation issues common with direct amination.

Table 1: Reaction Parameters for Amine Installation

| Step | Transformation | Reagents | Conditions | Critical Control Point |

| 2a | Deprotection | H₂, Pd/C (10%) | MeOH, RT, 1 atm | Monitor via TLC to ensure complete Bn removal. |

| 2b | Activation | MsCl, Et₃N | DCM, 0°C | Keep T < 5°C to prevent elimination side products. |

| 2c | Substitution | NaN₃ | DMF, 80°C | Use safety shield; Azides are shock-sensitive. |

| 2d | Reduction | H₂, Pd/C or PPh₃ | THF/H₂O | Vent H₂ carefully; Exothermic reaction. |

Detailed Workflow:

-

Hydrogenolysis (Bn -> OH):

-

Dissolve Stage 1 product in Methanol. Add 10 wt% Pd/C.

-

Stir under H₂ balloon for 12 hours. Filter through Celite.

-

Yields: (2-Methyl-1,4-dioxan-2-yl)methanol .

-

-

Mesylation (OH -> OMs):

-

Azidation (OMs -> N3):

-

Dissolve crude mesylate in DMF. Add Sodium Azide (NaN₃, 1.5 equiv).

-

Heat to 80°C for 6 hours.

-

Safety: Do not concentrate the azide solution to dryness if possible; extract into ether/EtOAc and proceed to reduction.

-

-

Reduction to Amine (N3 -> NH2):

-

Method A (Hydrogenation): Dissolve azide in MeOH. Add Pd/C. Hydrogenate at 30 psi.

-

Method B (Staudinger): Add PPh₃ (1.2 equiv) in THF/Water. Stir 12h.

-

Isolation: Acidify with HCl to form the salt, wash organics, then basify aqueous layer and extract with DCM.

-

Final Product: (2-Methyl-1,4-dioxan-2-yl)methanamine .

-

Quality Control & Characterization

To validate the synthesis, compare analytical data against expected values for the core scaffold.

-

1H NMR (CDCl3, 400 MHz):

-

δ 1.25 (s, 3H): Methyl group at C2 (Characteristic singlet).

-

δ 2.70 (s, 2H): Methylene protons adjacent to amine (-CH 2-NH2).

-

δ 3.50-3.80 (m, 6H): Dioxane ring protons (Complex multiplet due to ring conformation).

-

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]+: 132.10

-

Observed [M+H]+: 132.1 ± 0.1

-

References

-

Bondarenko, A. V., et al. "Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks."[3] Synthesis, vol. 55, no.[1][3][5][7][8] 20, 2023, pp. 3402-3414.[3] Link

-

Grygorenko, O. O., et al. "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring." Enamine.net, 2023. Link

-

PubChem. "1,4-Dioxan-2-ylmethanamine | C5H11NO2."[9] National Library of Medicine. Link

-

BenchChem. "2-Methyl-1,4-dioxan-2-yl)methanamine Technical Data." BenchChem.[6] Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks-外文期刊论文-农业学术服务平台 [agri.nais.net.cn]

- 4. US4166821A - Process for preparing 1,4-dioxan-2-ones - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diastereoselective synthesis of 2,3-disubstituted 1,4-dioxanes | Poster Board #1205 - American Chemical Society [acs.digitellinc.com]

- 9. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Methyl-1,4-dioxan-2-yl)methanamine: Structural Dynamics and Synthetic Integration in Oncology Drug Discovery

Executive Summary

The paradigm of modern medicinal chemistry has increasingly shifted toward the incorporation of sp³-rich, conformationally restricted scaffolds to improve the pharmacokinetic profiles and target specificity of drug candidates. Among these advanced building blocks, (2-Methyl-1,4-dioxan-2-yl)methanamine has emerged as a highly versatile structural motif. Widely utilized as a bioisostere for morpholine and piperazine rings, this compound is particularly critical in the design of protein-protein interaction (PPI) inhibitors targeting anti-apoptotic pathways, such as Bcl-2 and MCL-1.

This technical guide provides an authoritative analysis of the physicochemical properties, mechanistic utility, and validated synthetic protocols for integrating (2-Methyl-1,4-dioxan-2-yl)methanamine into novel pharmacophores.

Physicochemical Profiling & Structural Dynamics

The structural architecture of (2-Methyl-1,4-dioxan-2-yl)methanamine is defined by its 1,4-dioxane core substituted at the C2 position with both a methyl group and a methanamine vector. The presence of the oxygen heteroatoms provides essential hydrogen-bond acceptors, which significantly enhance the aqueous solubility of highly lipophilic macrocyclic or heteroaromatic parent drugs.

Crucially, the addition of the methyl group at the C2 position creates a quaternary stereocenter . This structural feature restricts the rotational freedom of the adjacent methanamine sidechain. By pre-organizing the primary amine into a specific spatial trajectory, the scaffold reduces the entropic penalty typically incurred upon binding to the rigid hydrophobic grooves of target proteins. Furthermore, this steric bulk shields the adjacent amine from rapid metabolic N-dealkylation by cytochrome P450 enzymes, extending the compound's half-life.

Quantitative Data Summary

The following table summarizes the core chemical identifiers and predicted physicochemical properties of the building block, derived from authoritative datasets [1].

| Property | Value |

| Chemical Name | (2-Methyl-1,4-dioxan-2-yl)methanamine |

| CAS Number (Free Base) | 933688-77-8 |

| CAS Number (HCl Salt) | 2138044-58-1 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight (Free Base) | 131.17 g/mol |

| Molecular Weight (HCl Salt) | 167.63 g/mol |

| Monoisotopic Mass | 131.09464 Da |

| SMILES | CC1(COCCO1)CN |

| InChIKey | MTRDYWVARZKFSD-UHFFFAOYSA-N |

Mechanistic Role in Apoptosis-Inducing Agents

In the context of oncology, the overexpression of anti-apoptotic Bcl-2 family proteins (including MCL-1 and Bcl-xL) is a primary mechanism by which malignant cells evade apoptosis and develop resistance to chemotherapy. (2-Methyl-1,4-dioxan-2-yl)methanamine is frequently employed as a critical anchoring moiety in the synthesis of macrocyclic MCL-1 inhibitors and Bcl-2 antagonists, as documented in recent patent literature such as [2] and [3].

When integrated into a larger pharmacophore, the dioxane ring projects into the P2/P4 hydrophobic pockets of the Bcl-2/MCL-1 surface. The methanamine linker acts as a critical hydrogen-bonding vector to key aspartic acid residues within the binding groove, displacing pro-apoptotic proteins (like BIM or BAX) and restoring the cell's natural apoptotic cascade.

Mechanism of target inhibition utilizing the 1,4-dioxane-amine scaffold.

Synthetic Integration & Self-Validating Protocols

The most common synthetic application of (2-Methyl-1,4-dioxan-2-yl)methanamine is its integration via Nucleophilic Aromatic Substitution (SₙAr) onto electron-deficient heteroaryl halides (e.g., pyrimidines or pyridines) to form stable secondary amine linkages.

Because the free base (CAS: 933688-77-8) is prone to atmospheric oxidation and CO₂ absorption, the hydrochloride salt (CAS: 2138044-58-1) is the industry standard for bench stability [4]. The following protocol is designed as a self-validating system, ensuring high yield and purity by leveraging specific thermodynamic and kinetic controls.

Protocol: Nucleophilic Aromatic Substitution (SₙAr) Workflow

Step 1: Reagent Preparation & Solvent Selection

-

Action : Suspend 1.0 equivalent of the electrophilic heteroaryl chloride and 1.2 equivalents of (2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality : DMF is selected for its high dielectric constant, which is strictly required to stabilize the highly polar Meisenheimer complex intermediate formed during the SₙAr transition state.

Step 2: In Situ Base Liberation

-

Action : Cool the suspension to 0 °C under a nitrogen atmosphere. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

-

Causality : DIPEA acts as a sterically hindered, non-nucleophilic base. It liberates the reactive free amine in situ without competing for the electrophile. The excess equivalents serve as an acid scavenger to neutralize the HCl gas generated as the substitution proceeds, driving the reaction forward.

Step 3: Thermal Progression

-

Action : Gradually warm the reaction mixture to 80 °C and stir for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

-

Causality : The quaternary stereocenter at the C2 position of the dioxane ring introduces significant steric hindrance around the primary amine. Elevated thermal energy (80 °C) is required to overcome this activation energy barrier, which would otherwise stall the reaction if run at room temperature.

Step 4: Self-Validating Quench and Workup

-

Action : Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ (1x) and aqueous brine (3x).

-

Causality : This step is a self-validating purity check. DMF is highly water-soluble; the aggressive triple-brine wash ensures the complete partitioning of DMF into the aqueous layer. Failure to remove DMF will result in baseline drift during LC-MS validation and co-elution during silica gel chromatography.

Step 5: Purification

-

Action : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient.

Self-validating synthetic protocol for SₙAr coupling of the dioxane-amine.

Analytical Validation

To confirm the successful integration of the (2-Methyl-1,4-dioxan-2-yl)methanamine scaffold, downstream analytical validation must focus on the unique spectral signatures of the dioxane ring:

-

¹H NMR (500 MHz, DMSO-d₆) : Look for the distinct diastereotopic protons of the dioxane ring system, typically appearing as complex multiplets between δ 3.20–3.80 ppm. The singlet corresponding to the C2 methyl group should be clearly visible around δ 1.10–1.30 ppm, confirming the retention of the quaternary center.

-

LC-MS (ESI+) : Ensure the presence of the [M+H]⁺ adduct corresponding to the calculated exact mass of the coupled product. The absence of an m/z 132.1 peak confirms that no unreacted free base remains in the purified sample.

References

-

PubChemLite: (2-methyl-1,4-dioxan-2-yl)methanamine (CID 83815025) . National Center for Biotechnology Information (NCBI) / PubChem Database. Available at:[Link]

- US10676485B2 - Macrocyclic MCL-1 inhibitors and methods of use. Google Patents.

- US20140275082A1 - Apoptosis-Inducing Agents. Google Patents.

Navigating the Spectral Landscape of (2-Methyl-1,4-dioxan-2-yl)methanamine: A Technical Guide to ¹H and ¹³C NMR Analysis

Introduction

(2-Methyl-1,4-dioxan-2-yl)methanamine is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel molecule, a thorough structural elucidation is paramount for its successful application and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (2-Methyl-1,4-dioxan-2-yl)methanamine.

Due to the absence of publicly available experimental spectra for this specific molecule, this guide will present a detailed prediction of the ¹H and ¹³C NMR spectra. This predictive analysis is grounded in the fundamental principles of NMR spectroscopy and is supported by experimental data from analogous structures, namely 1,4-dioxane and other substituted derivatives. Furthermore, this document will serve as a practical resource for researchers by providing detailed, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Molecular Structure and Its Influence on NMR Spectra

The structure of (2-Methyl-1,4-dioxan-2-yl)methanamine, with its stereocenter at the C2 position and the presence of heteroatoms (two oxygens and one nitrogen), gives rise to a distinct and complex NMR fingerprint. The substitution of a methyl and a methanamine group at the C2 position breaks the symmetry of the parent 1,4-dioxane ring, making all the ring protons and carbons chemically non-equivalent. This asymmetry is the key to a rich and informative NMR spectrum.

The electronegativity of the oxygen and nitrogen atoms will significantly influence the chemical shifts of nearby protons and carbons, generally causing them to resonate at a lower field (higher ppm values). The chair-like conformation of the dioxane ring will also lead to different chemical environments for axial and equatorial protons, resulting in distinct signals and coupling patterns.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (2-Methyl-1,4-dioxan-2-yl)methanamine is expected to exhibit several distinct signals. The chemical shifts are predicted based on the known effects of the functional groups on the 1,4-dioxane ring system.

Table 1: Predicted ¹H NMR Spectral Data for (2-Methyl-1,4-dioxan-2-yl)methanamine in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H | The protons of the primary amine are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and temperature. |

| Dioxane Ring Protons | ~3.4 - 3.9 | Multiplets | 7H | The seven protons on the dioxane ring are all chemically non-equivalent due to the C2 substitution. They are expected to resonate in a complex series of overlapping multiplets. The protons on carbons adjacent to the oxygen atoms (C3, C5, C6) will be deshielded. |

| -CH₂-NH₂ | ~2.8 - 3.0 | Singlet or AB quartet | 2H | These protons are adjacent to the nitrogen atom and the quaternary C2 carbon. Depending on the rotational freedom, they may appear as a singlet or a more complex AB quartet. |

| -CH₃ | ~1.2 - 1.4 | Singlet | 3H | The methyl group is attached to the quaternary C2 carbon and is expected to appear as a singlet in the upfield region of the spectrum. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for (2-Methyl-1,4-dioxan-2-yl)methanamine in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~75 - 80 | This quaternary carbon is bonded to two oxygen atoms, a methyl group, and a methanamine group, leading to a significant downfield shift. |

| C3, C5, C6 | ~65 - 70 | These methylene carbons of the dioxane ring are bonded to one oxygen atom and are expected to resonate in a similar region, characteristic of ethers.[1] |

| -CH₂-NH₂ | ~45 - 50 | The carbon of the aminomethyl group is deshielded by the adjacent nitrogen atom. |

| -CH₃ | ~20 - 25 | The methyl carbon is expected to appear in the upfield region, typical for alkyl groups. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, a systematic and meticulous experimental approach is essential. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Sample Preparation

The first pillar of a successful NMR experiment is proper sample preparation. The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities.

-

Analyte Purity: Ensure the (2-Methyl-1,4-dioxan-2-yl)methanamine sample is of high purity. Impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: The choice of a deuterated solvent is critical. It must dissolve the analyte and its residual proton signals should not overlap with the signals of interest. For (2-Methyl-1,4-dioxan-2-yl)methanamine, Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be considered if solubility is an issue.

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) is recommended.

-

Procedure:

-

Weigh the desired amount of (2-Methyl-1,4-dioxan-2-yl)methanamine directly into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent using a clean pipette.

-

Gently vortex or swirl the vial until the sample is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any suspended particles that could degrade the magnetic field homogeneity.

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

Caption: Workflow for preparing a high-quality NMR sample.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).

-

Locking and Shimming:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution. Modern spectrometers often have automated shimming routines.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range for organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide adequate resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets.

-

Spectral Width: A spectral width of 200-240 ppm will encompass the chemical shift range of most organic compounds.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

-

Caption: Logical flow of NMR data acquisition.

Data Processing

Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to generate the final spectrum.

-

Fourier Transform (FT): The FID is converted from the time domain to the frequency domain through a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Conclusion

This technical guide provides a comprehensive framework for understanding and obtaining the ¹H and ¹³C NMR spectra of (2-Methyl-1,4-dioxan-2-yl)methanamine. While experimental data for this specific molecule is not yet publicly available, the predictive analysis presented here, based on fundamental principles and data from analogous structures, offers a robust starting point for its spectral characterization. The detailed experimental protocols provide researchers with a reliable methodology for acquiring high-quality, publication-ready NMR data. As a Senior Application Scientist, I trust that this guide will serve as a valuable resource for scientists and professionals in drug development and chemical research, enabling them to confidently elucidate the structure of this and other novel chemical entities.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). 1,4-Dioxan-2-ylmethanamine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

Sources

mass spectrometry analysis of (2-Methyl-1,4-dioxan-2-yl)methanamine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2-Methyl-1,4-dioxan-2-yl)methanamine

Abstract

(2-Methyl-1,4-dioxan-2-yl)methanamine is a molecule of interest in pharmaceutical and chemical synthesis, characterized by a primary amine and a substituted dioxane heterocyclic core. Its analysis by mass spectrometry presents unique challenges and opportunities dictated by its physicochemical properties, namely its polarity and structural complexity. This guide provides a comprehensive framework for the qualitative and quantitative analysis of this compound, navigating the critical decision points from sample preparation and chromatographic separation to mass spectrometric detection and structural elucidation. We will explore two primary analytical routes: Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which leverages the analyte's inherent polarity. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related compounds.

Analyte Characterization: Understanding the Molecule

A successful analytical method is built upon a fundamental understanding of the analyte's chemical nature. (2-Methyl-1,4-dioxan-2-yl)methanamine possesses two key functional groups that govern its behavior: a basic primary amine (-NH₂) and a polar 1,4-dioxane ring.

-

Primary Amine: This group makes the molecule basic and highly polar. It is prone to hydrogen bonding, which can lead to poor peak shape (tailing) in gas chromatography due to interactions with active sites in the GC system.[1][2] However, it is also a prime target for efficient protonation, making it ideal for positive-ion electrospray ionization (ESI) in LC-MS.

-

1,4-Dioxane Ring: This cyclic ether structure contributes to the molecule's polarity and water solubility.[3] The presence of ether linkages and a tertiary carbon (C2) creates specific cleavage points that yield characteristic fragments in mass spectrometry.

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [4] |

| Monoisotopic Mass | 131.0946 g/mol | [4] |

| Predicted XlogP | -1.0 | [4] |

| Predicted [M+H]⁺ m/z | 132.1019 | [4] |

| Predicted [M+Na]⁺ m/z | 154.0839 | [4] |

Strategic Analytical Approach: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS is the most critical decision in the method development process. Each platform offers distinct advantages and disadvantages for this particular analyte, driven by its polarity. The following decision workflow can guide this choice.

Caption: Analytical strategy decision workflow.

For (2-Methyl-1,4-dioxan-2-yl)methanamine, direct injection GC-MS is challenging. The high polarity of the primary amine leads to significant peak tailing and potential sample loss on the column.[5] Therefore, the most viable GC-MS approach involves chemical derivatization. LC-MS/MS, conversely, is exceptionally well-suited for analyzing the polar, non-volatile nature of this compound without chemical modification.

| Feature | GC-MS Approach | LC-MS/MS Approach |

| Principle | Separates volatile/semi-volatile compounds in the gas phase. | Separates compounds based on partitioning between liquid mobile and solid stationary phases.[6] |

| Sample Prep | Requires derivatization to increase volatility and reduce polarity.[1] | Simple "dilute-and-shoot" or filtration is often sufficient.[7] |

| Ionization | Electron Impact (EI) for structural detail; Chemical Ionization (CI) for molecular ion confirmation.[8] | Electrospray Ionization (ESI) is ideal for polar, basic compounds. |

| Pros | High chromatographic resolution; extensive EI libraries for identification.[9] | High sensitivity; suitable for polar and non-volatile compounds; minimal sample prep.[6] |

| Cons | Derivatization adds time, cost, and potential for artifacts. | Matrix effects can suppress ionization; lower chromatographic efficiency than capillary GC. |

| Best For | Structural confirmation of derivatized analyte; when LC-MS is unavailable. | Quantitative bioanalysis, impurity profiling, high-throughput screening.[10] |

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

A robust GC-MS analysis of (2-Methyl-1,4-dioxan-2-yl)methanamine is contingent on successful derivatization. This process chemically modifies the polar primary amine, making the analyte more volatile and less interactive with the GC system.[5]

Caption: Workflow for GC-MS analysis with derivatization.

Sample Preparation and Derivatization Protocol

Silylation is a common and effective derivatization strategy for primary amines, replacing the active hydrogen atoms on the amino group with a nonpolar trimethylsilyl (TMS) group.[11]

Protocol: Silylation with BSTFA

-

Sample Preparation: Aliquot a known quantity of the sample into a 2 mL autosampler vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for efficient silylation.

-

Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to redissolve the analyte.

-

Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1]

-

Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes.[1]

-

Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS system.

GC-MS Method Parameters

The following table provides a starting point for method development.

| Parameter | Recommended Setting | Rationale |

| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, nonpolar phase suitable for a wide range of derivatized compounds.[11] |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the TMS-derivatized analyte. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good efficiency and is inert. |

| Oven Program | Initial 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | An initial temperature to elute the solvent, followed by a ramp to elute the analyte. |

| MS Source Temp. | 230 °C | Standard temperature for EI sources. |

| MS Quad Temp. | 150 °C | Standard temperature for quadrupole analyzers. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible, fragment-rich spectra for library matching and structural elucidation.[8] |

| Scan Range | m/z 40-500 | Covers the expected mass range of the derivatized analyte and its fragments. |

Predicted EI Fragmentation

Upon derivatization with BSTFA, the analyte becomes N,N-bis(trimethylsilyl)-(2-methyl-1,4-dioxan-2-yl)methanamine. The molecular weight increases significantly. However, for illustrative purposes, the fragmentation of the underivatized molecule is considered here, as it highlights the core structural cleavages. The most probable fragmentations under EI conditions are alpha-cleavage and ring fragmentation.

Caption: Predicted EI fragmentation pathways for the core structure.

-

Alpha-Cleavage: The bond between the dioxane ring and the aminomethyl group is a likely point of cleavage. This can result in two primary fragments: [C₅H₉O₂]⁺ at m/z 101 or the resonance-stabilized [CH₂NH₂]⁺ at m/z 30. The cleavage adjacent to the nitrogen is a very common pathway for amines.[12]

-

Ring Fragmentation: The dioxane ring can undergo cleavage, often initiated by the ionization of one of the oxygen atoms. A common loss from dioxane structures is a molecule of formaldehyde (CH₂O, 30 Da) or ethylene oxide (C₂H₄O, 44 Da).[13][14] A fragment at m/z 101 ([M-CH₂NH₂]⁺) could further lose formaldehyde to yield a fragment at m/z 71.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS is the preferred technique for the sensitive, selective, and high-throughput analysis of (2-Methyl-1,4-dioxan-2-yl)methanamine, especially in complex matrices like biological fluids or pharmaceutical formulations.[6]

Sample Preparation

The simplicity of sample preparation is a key advantage of LC-MS.

Protocol: Direct Analysis

-

Dilution: Dilute the sample to an appropriate concentration (e.g., 1-100 ng/mL) using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[15]

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates that could clog the LC system.[7]

-

Analysis: Transfer the filtrate to a 2 mL autosampler vial for injection.

LC-MS/MS Method Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | HILIC (e.g., Amide or Silica), 2.1 x 100 mm, <3 µm | Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating very polar compounds like amines.[16] Reversed-phase C18 may show poor retention. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that aids in the protonation of the analyte for positive ESI.[15] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is the typical strong solvent for HILIC separations. |

| Gradient | Start at 5% A, ramp to 50% A over 5 min, hold 2 min, re-equilibrate | A typical HILIC gradient starts with high organic content and increases the aqueous portion. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine is easily protonated to form [M+H]⁺.[17] |

| MS Analysis | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis.[6][10] |

Predicted ESI-MS/MS Fragmentation

In tandem mass spectrometry, the protonated molecule ([M+H]⁺, m/z 132.1) is isolated and fragmented. The fragmentation pathways are different from EI and are driven by the charge location.

Caption: Predicted ESI-MS/MS fragmentation pathways of the protonated molecule.

-

Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃, 17.0 Da), leading to a product ion at m/z 115.1.

-

Ring Cleavage: The protonated dioxane ring can become unstable, leading to the loss of neutral molecules like ethylene oxide (44.0 Da) to produce a fragment at m/z 88.1.

-

Combined Cleavage: A more complex fragmentation could involve the loss of the aminomethyl group and a hydrogen, potentially as aminomethanol (CH₅NO, 47.0 Da), resulting in a fragment at m/z 83.1.

Based on these predictions, a quantitative MRM method can be developed.

| Precursor Ion (Q1) | Product Ion (Q3) | Transition Type |

| 132.1 | 115.1 | Quantifier |

| 132.1 | 88.1 | Qualifier |

| 132.1 | 83.1 | Qualifier |

Conclusion and Future Perspectives

The mass spectrometric analysis of (2-Methyl-1,4-dioxan-2-yl)methanamine is a task that requires a deliberate choice of analytical strategy based on the specific research or development goals. While GC-MS provides powerful structural information, it necessitates a derivatization step to overcome the challenges posed by the analyte's polarity. In contrast, LC-MS/MS stands out as the superior technique for high-sensitivity quantitative analysis in complex matrices, offering simplified sample preparation and excellent performance for this polar, basic compound. The predictive fragmentation pathways and starting method parameters provided in this guide serve as a robust foundation for drug development professionals and researchers to build and validate their own high-quality analytical methods, ensuring data integrity and accelerating scientific discovery.

References

-

Sing, K. G. S., & Gissing, A. M. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Available from: [Link]

-

Tsikas, D., & Gutzki, F. M. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. Available from: [Link]

-

Lim, S. Y., & Lee, H. K. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Books. Available from: [Link]

-

Mass Spectrometry Facility. (n.d.). Sample Preparation and Submission Guidelines. Available from: [Link]

-

Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Available from: [Link]

-

Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or. Available from: [Link]

-

Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Available from: [Link]

-

Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available from: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available from: [Link]

-

PubChemLite. (n.d.). (2-methyl-1,4-dioxan-2-yl)methanamine. Available from: [Link]

-

Abiedalla, Y., Deruiter, J., & Clark, C. R. (2017). GC-MS, GC-MS/MS and GC-IR Differentiation of Desoxy Cathinone Derivatives: Cyclic Tertiary Amines related to MDPV. Office of Justice Programs. Available from: [Link]

-

ResearchGate. (n.d.). LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). Available from: [Link]

-

Baghdady, Y. Z., & Schug, K. A. (2016). Review of in situ derivatization techniques for enhanced bioanalysis using liquid chromatography with mass spectrometry. Journal of Separation Science. Available from: [Link]

-

PubChem. (n.d.). 1,4-Dioxan-2-ylmethanamine. Available from: [Link]

-

Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available from: [Link]

-

Al-Afifi, N. A., & Kannan, K. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-(1,4-Dioxan-2-yl)-N-methylmethanamine Properties. Available from: [Link]

-

PubChem. (n.d.). 2-Methyl-1,4-dioxane. Available from: [Link]

-

Liu, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Available from: [Link]

-

YouTube. (2018). MS fragmentation patterns. Available from: [Link]

-

Weckwerth, W. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available from: [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,4-dioxane. Available from: [Link]

-

De La Cruz, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available from: [Link]

-

National Center for Biotechnology Information. (2012). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. Available from: [Link]

-

New York State Department of Health. (n.d.). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. Available from: [Link]

-

NIST. (n.d.). 1,4-Dioxane-2,5-diol, 2TMS derivative. NIST WebBook. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples. Available from: [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of 1,4-dioxane, Epichlorohydrin, 2-methylisoborneol and Geosmin in Water by Headspace Solid-phase Microextraction/GC/MS. Available from: [Link]

-

DDMS, Inc. (n.d.). What You Need to Know About 1,4-Dioxane Analysis. Available from: [Link]

-

Lee, J. W., et al. (2021). Li+ and Li+I−Li+ ions Solvated by 1,4-dioxane: An ion Mobility Spectrometry-Mass Spectrometry Study. Journal of the American Society for Mass Spectrometry. Available from: [Link]

- Google Patents. (n.d.). CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl).

-

ResearchGate. (n.d.). Mass spectrum and fragmentation patterns of 1,4-dioxane (m/z, 88 58). Available from: [Link]

-

Eberlin, M. N. (2009). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PubChemLite - (2-methyl-1,4-dioxan-2-yl)methanamine (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. waters.com [waters.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. gcms.cz [gcms.cz]

- 12. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 16. rockefeller.edu [rockefeller.edu]

- 17. shimadzu.com [shimadzu.com]

Theoretical Conformational Analysis of 2-Methyl-1,4-Dioxane Derivatives

This guide provides a comprehensive theoretical and practical framework for the conformational analysis of 2-methyl-1,4-dioxane derivatives. It is designed for researchers in medicinal chemistry and computational organic chemistry.

Executive Summary

2-Methyl-1,4-dioxane represents a critical scaffold in drug discovery, often serving as a bioisostere for morpholines or piperidines to modulate lipophilicity (LogP) and metabolic stability. Unlike cyclohexane, where conformational preferences are dictated almost exclusively by steric bulk, 2-methyl-1,4-dioxane introduces a complex interplay between steric repulsion (1,3-diaxial) and electronic effects (dipole alignment and lone-pair interactions).

This guide details the theoretical basis for its conformational equilibrium, provides a validated computational protocol for predicting these states, and outlines experimental verification methods via NMR spectroscopy.

Part 1: The Conformational Landscape

The Modified Chair

Like cyclohexane, 1,4-dioxane exists primarily in a chair conformation. The twist-boat conformers are approximately 6–7 kcal/mol higher in energy and are statistically negligible at room temperature. However, the introduction of a methyl group at the C2 position breaks the symmetry, creating two distinct chair conformers:

-

Equatorial (2-Me-eq): The methyl group extends away from the ring.

-

Axial (2-Me-ax): The methyl group projects perpendicular to the ring plane.

Steric Analysis: The "Missing" Interaction

In methylcyclohexane, the preference for the equatorial conformer is driven by two destabilizing 1,3-diaxial interactions between the methyl group and the axial hydrogens at C3 and C5. This results in an energy penalty (A-value) of 1.74 kcal/mol .

In 2-methyl-1,4-dioxane, the landscape changes significantly due to the oxygen atoms:

-

Interaction 1 (C6-H): The axial methyl at C2 interacts with the axial hydrogen at C6. This is a standard steric repulsion (~0.9 kcal/mol).

-

Interaction 2 (O4-Lone Pair): The axial methyl at C2 interacts with the lone pair of the oxygen at position 4.

Crucial Insight: The repulsion between a methyl group and an oxygen lone pair is significantly weaker than a methyl-hydrogen interaction. Consequently, the conformational bias toward the equatorial form in 2-methyl-1,4-dioxane is lower than in cyclohexane, estimated theoretically at 1.1 – 1.3 kcal/mol in the gas phase.

Electronic Effects: Dipole and Anomeric Considerations

-

The Anomeric Effect: It is vital to distinguish that a 2-methyl group is alkyl, not electronegative. Therefore, the classical anomeric effect (

) does not stabilize the axial conformer here. If the substituent were a methoxy or chloro group, the axial form would be preferred. -

Dipole Moments: The 1,4-dioxane ring has a net dipole of zero in the unsubstituted chair form. The 2-methyl derivative introduces a dipole. The axial conformer typically possesses a larger dipole moment than the equatorial conformer due to the vector alignment of the C-Me bond relative to the C-O dipoles. This makes the axial conformer slightly more sensitive to stabilization by polar solvents.

Part 2: Computational Methodology

To accurately predict the conformational ratio of novel derivatives, a rigorous computational workflow is required.

Recommended Level of Theory

-

Force Fields (Screening): OPLS3e or MMFF94. These are sufficient for generating initial conformer ensembles but fail to capture subtle electronic lone-pair effects accurately.

-

DFT (Optimization):

B97X-D or M06-2X. These functionals include dispersion corrections, which are critical for accurately modeling weak steric interactions in heterocycles. -

Basis Set: def2-TZVP or 6-311+G(d,p). Diffuse functions (+) are recommended to describe the oxygen lone pairs correctly.

The Computational Protocol

The following Graphviz diagram outlines the decision tree for analyzing these derivatives.

Figure 1: Step-by-step computational workflow for determining conformational ratios.

Calculation of Conformational Ratio

Once

Where

Part 3: Experimental Validation (NMR)

Theoretical predictions must be validated against solution-phase data.

The Diagnostic Signal: H2 Proton

The proton at position 2 (geminal to the methyl group) is the probe.

-

Scenario A: Methyl is Equatorial.

-

Scenario B: Methyl is Axial.

-

The H2 proton is Equatorial .

-

It has a gauche relationship (60°) with both protons at C3.

-

Result: Small coupling constants (

Hz).

-

Data Summary Table

| Parameter | Methyl-Cyclohexane | 2-Methyl-1,4-Dioxane | 5-Methyl-1,3-Dioxane |

| Dominant Conformer | Equatorial | Equatorial | Equatorial |

| ~1.74 | ~1.1 – 1.3 | ~0.8 | |

| Driving Force | 2 | 1 | 2 |

| Diagnostic | ~11-12 Hz | ~10-11 Hz | N/A |

Part 4: Synthesis of 2-Methyl-1,4-Dioxane[3]

To study these derivatives, high-purity synthesis is required. The industrial route via acid-catalyzed dehydration is robust and scalable.

Synthetic Protocol

Objective: Synthesis of 2-methyl-1,4-dioxane via intermolecular cyclization.

Reagents:

-

Propylene Glycol (1.0 eq)

-

Ethylene Glycol (1.0 eq)

-

Sulfuric Acid (Catalytic, 5 mol%) or Amberlyst-15 resin.

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Mixing: Add propylene glycol and ethylene glycol to the flask. Add the acid catalyst.[3]

-

Reaction: Heat the mixture to 150–160 °C. Water will be generated and removed azeotropically.

-

Distillation: The crude product is a mixture of 2-methyl-1,4-dioxane, 1,4-dioxane (from ethylene glycol dimerization), and dimethyl-dioxanes.

-

Purification: Fractional distillation is required. 2-Methyl-1,4-dioxane boils at approximately 109 °C (vs 101 °C for 1,4-dioxane).

Reaction Pathway Diagram

Figure 2: Synthetic pathway for the generation of the 2-methyl-1,4-dioxane scaffold.[4]

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Wiberg, K. B. (1990). "The gauche effect."[2][5][6][7][8] Accounts of Chemical Research, 29(1), 229-234. Link

-

BenchChem. (2025).[4] An In-depth Technical Guide to 2-Methyl-1,4-dioxane. Link

- Kirby, A. J. (1983).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

- 1. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 2. One moment, please... [chemistrysteps.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. The energy difference between the axial and equatorial conformers of meth.. [askfilo.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Engineering the Ether: Pharmacological Potential and Biological Activities of Substituted 1,4-Dioxanes

Executive Summary

Historically, unsubstituted 1,4-dioxane has been relegated to the role of an industrial solvent and chemical stabilizer, burdened by its classification as a probable human carcinogen[1]. However, in modern medicinal chemistry, the functionalization of the 1,4-dioxane ring has unlocked a potent, versatile pharmacophore. The rigid chair conformation of the six-membered heterocyclic ring, combined with the Lewis-basic nature of its two oxygen atoms, provides an ideal scaffold for orienting substituents in three-dimensional space. This structural precision enables high-affinity interactions with complex biological targets, ranging from viral replication machinery to central nervous system (CNS) G-protein coupled receptors (GPCRs).

This technical guide explores the validated biological activities of substituted 1,4-dioxanes, detailing their mechanisms of action, quantitative pharmacological profiles, and the rigorous experimental protocols required to synthesize and evaluate these compounds.

Core Biological Activities & Structure-Activity Relationships (SAR)

Antiviral Efficacy: Disrupting Viral Replication

Substituted 1,4-dioxanes have demonstrated surprising efficacy as antiviral agents, particularly against alphaviruses. The synthesis of simple, stereospecific derivatives, such as (R)-2-hydroxymethyl-1,4-dioxane, has yielded compounds capable of significantly inhibiting the replication of the Sindbis virus[2].

Mechanistic Insight: The antiviral activity is highly dependent on stereochemistry. The (R)-enantiomer acts as a potent inhibitor, while racemic mixtures or alternative stereoisomers show diminished efficacy. The oxygen heteroatoms in the dioxane ring likely engage in critical hydrogen bonding within the lipophilic binding regions of viral enzymatic pockets, disrupting the assembly or function of the viral replication complex[2][3].

Neuropharmacology: Multitarget GPCR Modulation

In the realm of neuropharmacology, 1,4-dioxane derivatives are being engineered to treat complex psychiatric and neurodegenerative disorders, such as Schizophrenia and Parkinson's Disease (PD). By replacing traditional benzodioxane nuclei with a 6,6-diphenyl-1,4-dioxane scaffold, researchers have developed multitarget ligands that interact favorably with dopamine (D2-like) and serotonin (5-HT1A) receptors[4].

Mechanistic Insight: The bulky diphenyl substitution increases the lipophilicity of the molecule, facilitating blood-brain barrier (BBB) penetration. Specific derivatives, such as 2-methoxy-6,6-diphenyl-1,4-dioxane, exhibit a highly desirable pharmacological profile: they act as agonists at 5-HT1A and D4 receptors while antagonizing D2, D3, and 5-HT2A receptors. This precise tuning of GPCR activity mitigates the extrapyramidal motor side effects typically associated with traditional antipsychotics[4].

Anti-inflammatory and Anti-HIV Properties

Naturally occurring complex 1,4-dioxane derivatives, such as the dibenzo-1,4-dioxanes isolated from the roots of Hypericum ascyron (known as hyperdioxanes), exhibit broad-spectrum biological activities. Hyperdioxane A has demonstrated notable anti-HIV activity, while Hyperdioxane B acts as a potent anti-neuroinflammatory agent by inhibiting the production of Interleukin-1 beta (IL-1β) in microglial cells[5].

Quantitative Pharmacological Profiles

To facilitate rapid comparison for drug development professionals, the validated biological activities of key substituted 1,4-dioxanes are summarized below.

| Compound / Scaffold | Target / Disease Model | Key Biological Activity (Potency) | Cytotoxicity / Safety | Ref |

| (R)-2-hydroxymethyl-1,4-dioxane | Sindbis Virus (Alphavirus) | Antiviral: EC₅₀ = 3.4 μM | CC₅₀ > 1 mM (BHK cells) | [2] |

| Hyperdioxane A | HIV | Anti-HIV: IC₅₀ = 5.3 μM | Therapeutic Index (TI) = 7.2 | [5] |

| Hyperdioxane B | Neuroinflammation | IL-1β Inhibition: 72.3% at 6.3 μM | Non-toxic at active dose | [5] |

| 2-methoxy-6,6-diphenyl-1,4-dioxane | Schizophrenia / Parkinson's | 5-HT1A / D4 Agonism; D2 / D3 Antagonism | High receptor selectivity | [4] |

Mechanistic Pathways

The following diagram illustrates the logical flow of GPCR modulation by multitarget 1,4-dioxane derivatives in the central nervous system, highlighting the downstream therapeutic outcomes.

Fig 1: Multitarget GPCR modulation by substituted 1,4-dioxanes in neuropharmacological models.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of substituted 1,4-dioxanes. These workflows are designed as self-validating systems.

Protocol A: Asymmetric Synthesis of (R)-2-Hydroxymethyl-1,4-dioxane

Causality: Stereochemical purity is paramount. Viral enzymatic pockets are highly stereospecific; the (R)-enantiomer is biologically active, whereas racemic mixtures dilute efficacy and complicate pharmacokinetic profiling[2].

-

Starting Material Preparation: Begin with 5.5 g (41 mmol) of (S)-3-(2-chloroethoxy)-1,2-epoxypropane. The stereocenter is pre-established to direct the stereochemistry of the final dioxane ring.

-

Base-Catalyzed Cyclization: Add the starting material to a solution of NaOH (4.09 g, 102 mmol) dissolved in 40 mL of water at room temperature.

-

Thermal Activation: Heat the reaction mixture on an oil bath to 90 °C for 2 hours. Rationale: The thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the alkoxide on the chlorinated carbon, effectively closing the 6-membered ring.

-

Continuous Extraction: Extract the resulting solution overnight at 50 °C using a high-density continuous extractor with dichloromethane (50 mL). Rationale: 1,4-dioxane derivatives are highly water-soluble due to hydrogen bonding; standard separatory funnel extraction yields poor recovery. Continuous extraction forces the equilibrium toward the organic phase.

-

Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and isolate the product as a light yellow liquid. Verify enantiomeric excess via chiral HPLC.

Protocol B: In Vitro Antiviral Screening (Plaque Reduction Assay)

Causality: This assay quantifies the exact concentration required to inhibit viral replication by 50% (EC₅₀) without causing host cell death (CC₅₀), establishing the therapeutic window[2].

-

Cell Seeding: Seed Baby Hamster Kidney (BHK) cells in 6-well plates and incubate at 37 °C until 80-90% confluent. Rationale: BHK cells lack robust innate antiviral interferon responses, making them highly permissive to alphavirus (Sindbis) infection.

-

Viral Adsorption: Infect cells with Sindbis virus at a known Multiplicity of Infection (MOI). Incubate for 1 hour at 37 °C, rocking the plates every 15 minutes to ensure even viral distribution and prevent localized desiccation.

-

Compound Application (Self-Validation Step): Remove the viral inoculum. Overlay the cells with an agar or methylcellulose medium containing serial dilutions of the 1,4-dioxane derivative (e.g., 0.1 μM to 100 μM).

-

Control 1 (Negative): Include a vehicle-only well (0.1% DMSO) to establish baseline viral replication.

-

Control 2 (Positive): Include a known antiviral agent to validate assay sensitivity.

-

Control 3 (Toxicity): Treat uninfected cells with the highest compound concentration to calculate CC₅₀.

-

-

Incubation & Fixation: Incubate for 48-72 hours until cytopathic effect (CPE) is visible in the negative controls. Fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Quantification: Count the clear zones (viral plaques). Calculate the EC₅₀ using non-linear regression analysis (e.g., a four-parameter logistic curve).

Fig 2: In vitro antiviral screening workflow for 1,4-dioxane derivatives against Sindbis virus.

Conclusion

The transition of 1,4-dioxane from a hazardous industrial solvent to a highly specific, biologically active pharmacophore underscores the power of rational drug design. By leveraging the unique spatial geometry and electronic properties of the substituted 1,4-dioxane ring, researchers can develop potent antiviral, neuropharmacological, and anti-inflammatory agents. Future drug development efforts should continue to explore the stereospecific functionalization of this scaffold to unlock novel therapeutic modalities.

References

-

Title: Hyperdioxanes, dibenzo-1,4-dioxane derivatives from the roots of Hypericum ascyron Source: researchgate.net URL: [Link]

-

Title: Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication Source: nih.gov URL: [Link]

-

Title: 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes Source: researchgate.net URL: [Link]

-

Title: Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia Source: nih.gov URL: [Link]

-

Title: Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications Source: epa.gov URL: [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

commercial availability of (2-Methyl-1,4-dioxan-2-yl)methanamine

An In-depth Technical Guide to (2-Methyl-1,4-dioxan-2-yl)methanamine: Commercial Availability, Synthesis, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (2-Methyl-1,4-dioxan-2-yl)methanamine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its commercial availability, potential synthetic pathways, physicochemical properties, and prospective applications, particularly as a scaffold in medicinal chemistry.

Introduction and Chemical Identity

(2-Methyl-1,4-dioxan-2-yl)methanamine (CAS No. 933688-77-8) is a substituted 1,4-dioxane derivative. The 1,4-dioxane ring system is a versatile scaffold that has been explored in drug design.[1] The presence of a primary amine and a methyl group on the same carbon atom of the dioxane ring makes this molecule a chiral and functionalized building block for creating more complex molecules with potential biological activity.

Table 1: Chemical Identity of (2-Methyl-1,4-dioxan-2-yl)methanamine

| Property | Value | Source |

| CAS Number | 933688-77-8 | [2] |

| Molecular Formula | C6H13NO2 | [2][3] |

| Molecular Weight | 131.17 g/mol | [2] |

| IUPAC Name | (2-methyl-1,4-dioxan-2-yl)methanamine | [3] |

| SMILES | NCC1(OCCOC1)C | [2] |

| InChI Key | MTRDYWVARZKFSD-UHFFFAOYSA-N | [3] |

Commercial Availability for Research Applications

(2-Methyl-1,4-dioxan-2-yl)methanamine is available from specialized chemical suppliers, primarily for research and development purposes. Its availability indicates a demand within the scientific community, likely for exploratory synthesis and drug discovery programs.

Table 2: Commercial Suppliers of (2-Methyl-1,4-dioxan-2-yl)methanamine

| Supplier | CAS Number | Purity/Specification | Additional Notes |

| BLDpharm | 933688-77-8 | Not specified | Online ordering available.[2] |

Note: Availability may vary, and it is recommended to contact suppliers directly for current stock and pricing information.

The commercial availability of this compound, even on a research scale, is significant as it allows research teams to bypass multi-step synthesis for initial screening and proof-of-concept studies, thus accelerating discovery timelines.

Synthesis and Manufacturing Insights

While specific, peer-reviewed synthesis routes for (2-Methyl-1,4-dioxan-2-yl)methanamine are not extensively published, a general understanding of dioxane synthesis allows for the postulation of a viable synthetic pathway. A common method for creating substituted 1,4-dioxanes involves the reaction of epoxides with diols.[4] A patent for a related chiral compound, (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, provides a strong basis for a potential synthetic strategy.[5]

Proposed Synthetic Workflow

A plausible approach would involve the key step of epoxide ring-opening with an appropriate diol, followed by cyclization. The choice of a chiral catalyst could be employed to achieve enantiomeric purity if a specific stereoisomer is desired.

Caption: Proposed synthetic workflow for (2-Methyl-1,4-dioxan-2-yl)methanamine.

The causality behind this proposed pathway lies in its modularity. The choice of epoxide and diol dictates the substitution pattern on the resulting dioxane ring. The final functional group transformation allows for the introduction of the key methanamine moiety.

Physicochemical Properties and Characterization

Understanding the physicochemical properties of a compound is crucial for its application in drug development, as these properties influence its solubility, absorption, and metabolic stability.

Table 3: Physicochemical Properties of (2-Methyl-1,4-dioxan-2-yl)methanamine and Related Compounds

| Property | (2-Methyl-1,4-dioxan-2-yl)methanamine (Predicted) | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine (Experimental/Predicted) | 1,4-Dioxane (Experimental) |

| Molecular Weight ( g/mol ) | 131.17[2] | 131.17[6] | 88.11[7] |

| Boiling Point (°C) | Not available | 171 - 176[8] | 101.1[7] |

| Density (g/cm³) | Not available | 0.970[8] | 1.034 |

| logP (Octanol/Water) | -1.0[3] | -0.425[8] | -0.42[9] |

| Water Solubility | Not available | 5.27 g/L (predicted)[8] | Miscible |

| pKa (Basic) | Not available | 7.75 (predicted)[8] | Not applicable |

The predicted low logP value suggests that (2-Methyl-1,4-dioxan-2-yl)methanamine is a relatively polar molecule, which is consistent with the presence of the amine and two ether functionalities. This has implications for its potential use in biological systems, affecting properties like cell permeability and interaction with aqueous environments.

Potential Applications in Research and Drug Development

The 1,4-dioxane scaffold is recognized as a "bioversatile scaffold" for developing compounds that interact with various receptor systems.[1] Its utility has been demonstrated in the development of muscarinic acetylcholine receptor (mAChR) antagonists.[1] The substitution pattern on the dioxane ring is key to modulating the pharmacological profile from agonist to antagonist.

(2-Methyl-1,4-dioxan-2-yl)methanamine serves as a valuable building block for creating libraries of compounds for screening. The primary amine provides a reactive handle for derivatization, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR).

Caption: Role of (2-Methyl-1,4-dioxan-2-yl)methanamine in a drug discovery workflow.

Safety, Handling, and Storage

Recommended Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Given that many dioxane-based compounds can form explosive peroxides over time, it is good practice to date containers upon opening and test for the presence of peroxides before distillation or concentration.

Conclusion

(2-Methyl-1,4-dioxan-2-yl)methanamine is a commercially available, functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structure offers a scaffold for creating novel molecules with diverse biological activities. While comprehensive data on its synthesis and safety are still emerging, established principles of organic chemistry and analogy to related compounds provide a solid foundation for its use in a research setting. As with any chemical, proper safety and handling procedures are paramount.

References

-

(No author given). (2005, October 9). 3 2 1 Material Safety Data Sheet. 7

-

(No author given). (2012, November 21). CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl) - Google Patents. 5

-

BLDpharm. (n.d.). 933688-77-8|(2-Methyl-1,4-dioxan-2-yl)methanamine. 2

-

Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET. Link

-

Fisher Scientific. (2009, May 5). SAFETY DATA SHEET. Link

-

US EPA. (n.d.). 1-(1,4-Dioxan-2-yl)-N-methylmethanamine Properties. 8

-

Merck Millipore. (2024, October 18). SAFETY DATA SHEET. 9

-

Synquest Labs. (n.d.). (2R)-1,4-Dioxan-2-ylmethanamine hydrochloride. 10

-

PubChem. (n.d.). 1,4-Dioxan-2-ylmethanamine. 11

-

PubChemLite. (n.d.). (2-methyl-1,4-dioxan-2-yl)methanamine. 3

-

Benchchem. (n.d.). An In-depth Technical Guide to 2-Methyl-1,4-dioxane. 12

-

(No author given). (n.d.). 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists | Request PDF - ResearchGate. 1

-

Grygorenko O.; Bondarenko A.; Tolmachev A.; Vashchenko B. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Enamine. 4

-

Santa Cruz Biotechnology. (n.d.). [2]Dioxan-2-ylmethylmethylamine. 6

Sources

- 1. researchgate.net [researchgate.net]

- 2. 933688-77-8|(2-Methyl-1,4-dioxan-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. PubChemLite - (2-methyl-1,4-dioxan-2-yl)methanamine (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

- 5. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]

- 6. [1,4]Dioxan-2-ylmethylmethylamine | CAS 264254-04-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. warwick.ac.uk [warwick.ac.uk]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. Documents [merckmillipore.com]

- 10. CAS 1523541-84-5 | 4H56-5-R2 | MDL MFCD27918519 | (2R)-1,4-Dioxan-2-ylmethanamine hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 11. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

reactivity profile of primary amines in heterocyclic compounds.

Executive Summary: The Ambident Challenge

The functionalization of primary amines (

This guide analyzes the electronic causality behind these reactivity patterns and provides field-proven protocols for selective functionalization, focusing on acylation, palladium-catalyzed cross-coupling, and radical substitution strategies.

Electronic Landscape & Tautomerism

The "Diminished Nucleophile" Paradox

Primary amines on electron-deficient heterocycles (e.g., pyridine, pyrimidine) exhibit significantly reduced nucleophilicity at the exocyclic nitrogen compared to aniline. This is driven by two factors:

-

Inductive Withdrawal: The electronegative ring heteroatom pulls electron density through the

-framework. -

Resonance Delocalization: The lone pair on the exocyclic nitrogen is heavily delocalized into the

-system of the ring, often rendering the ring nitrogen more basic than the exocyclic amine.

Key Metric: In 2-aminopyridine, the pKa of the conjugate acid (protonated at the ring nitrogen) is 6.86, compared to 5.23 for pyridine. This increase in ring basicity confirms the strong donation of the exocyclic amine's lone pair into the ring, leaving the exocyclic nitrogen electron-poor and sluggish toward electrophiles.

Tautomeric Equilibrium

A critical failure mode in experimental design is neglecting the amino-imino tautomerism. While the amino form is thermodynamically dominant in solution for most 2- and 4-substituted heterocycles, the imino form is often the reactive species in alkylation reactions, leading to regioselectivity issues (ring nitrogen alkylation).

Diagram 1: Tautomeric Equilibrium & Reactivity Nodes

Caption: The amino form predominates, but the imino tautomer drives ring nitrogen alkylation. Selective functionalization requires kinetic control or specific catalysis.

Comparative Reactivity Matrix

The following table contrasts the physical organic properties of common amine classes to predict experimental behavior.

| Feature | Aniline | 2-Aminopyridine | 4-Aminopyridine | 2-Aminothiazole |

| Dominant Tautomer | Amino | Amino | Amino | Amino |

| pKa (Conjugate Acid) | 4.6 (on | 6.86 (on Ring N ) | 9.17 (on Ring N ) | 5.39 (on Ring N ) |

| Primary Nucleophile | Exocyclic N | Ring N (Kinetic) / Exocyclic N (Thermo) | Ring N | Ring N |

| Acylation Risk | Low | High (Ring acylation first) | High | Moderate |

| Sandmeyer Reactivity | High | Moderate (Requires non-aq conditions) | Low | Moderate |

Synthetic Methodologies & Protocols

Strategy A: Selective N-Acylation

Challenge: Direct reaction with acid chlorides often results in attack at the ring nitrogen, forming a reactive N-acylpyridinium salt which may hydrolyze back to starting material or rearrange. Solution: Use of "Hard" bases or specific catalysts to deprotonate the exocyclic amine or shuttle the acyl group.

Protocol: Selective Acylation of 2-Aminopyridine

-

Scope: Preparation of amide analogs for SAR studies.

-

Reagents: 2-Aminopyridine (1.0 equiv), Acid Chloride (1.1 equiv),

(1.2 equiv), DMAP (0.1 equiv), DCM ( -

Procedure:

-

Dissolve amine in anhydrous DCM under

. -

Add

followed by DMAP (Nucleophilic catalyst essential for acyl transfer). -

Cool to

and add Acid Chloride dropwise. -

Critical Step: If the ring-acylated intermediate precipitates, warm to reflux. The thermodynamic product (exocyclic amide) is favored at higher temperatures via an intermolecular rearrangement.

-

Quench with saturated

.

-

Strategy B: Pd-Catalyzed Buchwald-Hartwig Amination